2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-3-25(21,22)20-10-8-14(9-11-20)17-19-18-16(24-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYWRCDCRKRYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 357.46 g/mol
- CAS Number : 863449-80-3
The compound features a piperidine ring substituted with an ethylsulfonyl group and a methoxybenzyl moiety attached to the thiadiazole ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively. For instance, studies have shown that certain thiadiazole derivatives demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains like Escherichia coli .
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For example:
- HCT116 (Colon Cancer) : GI50 values range from 3.29 to 10 μg/mL.
- MCF-7 (Breast Cancer) : Significant inhibition observed at concentrations around 10 μg/mL .
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and DNA fragmentation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, modulating pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Synergistic Effects : The combination of the thiadiazole moiety with other pharmacophores can enhance biological activity through synergistic mechanisms .
Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives for antimicrobial activity. The results indicated that compounds with methoxy substitutions exhibited enhanced potency against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Study 2: Anticancer Activity
In a comparative analysis of various thiadiazole derivatives, one compound demonstrated an IC50 value of 8 μM against the HCT116 cell line. This study utilized fluorescence-activated cell sorting (FACS) to confirm apoptosis induction without significant cell cycle arrest .
Study 3: Structure-Activity Relationship (SAR)
Research into SAR revealed that modifications on the thiadiazole ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups increased antibacterial efficacy against resistant strains .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole
- CAS Number : 1172837-19-2 .
- Structure : The compound features a 1,3,4-thiadiazole core substituted at position 2 with a piperidin-4-yl group bearing an ethylsulfonyl moiety and at position 5 with a 4-methoxybenzyl group.
Key Structural Features :
- 1,3,4-Thiadiazole Core: A heterocyclic ring known for its electron-deficient nature and role in medicinal chemistry.
- Piperidine Modification : The ethylsulfonyl group (-SO₂C₂H₅) at the piperidine nitrogen enhances polarity and may influence pharmacokinetic properties.
For example, compounds with sulfonyl-piperidine groups are often prepared by sulfonylation of piperidine intermediates followed by coupling to the thiadiazole core .
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine Substituents
Key Observations :
- Sulfonyl Group Variations : Ethylsulfonyl (target compound) vs. aromatic sulfonyl groups (e.g., 4-chlorophenyl, 2-methoxy-5-methylphenyl). Aromatic sulfonyl groups may increase steric bulk and alter binding affinity, while ethylsulfonyl offers a balance of polarity and metabolic stability .
- Core Heterocycle: Thiadiazole vs. oxadiazole.
Analogues with Modified Thiadiazole Substituents
Key Observations :
- 4-Methoxybenzyl Group : Shared with the target compound, this group likely contributes to lipophilicity and membrane penetration. Its presence in Schiff base derivatives (e.g., ) suggests versatility in functionalization.
- Nitroaryl vs. Alkylthio Substituents : Nitroaryl groups enhance redox activity (e.g., anti-parasitic effects), while alkylthio chains may improve solubility and bioavailability .
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. Advanced
- Temperature control : Prolonged reflux (e.g., 4–6 hours vs. 1 hour) increases cyclization efficiency but may degrade heat-sensitive groups. Compare yields from (1-hour reflux) vs. (4–6 hours) .
- Catalyst screening : Triethylamine accelerates nucleophilic substitutions in ethanol, while LiH in DMF enhances electrophilic reactivity .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) improves purity for polar intermediates .
How should researchers address contradictions in reported antibacterial activity data for thiadiazole derivatives?
Advanced
Contradictions often arise from substituent effects or assay variability:
- Substituent analysis : Compare activities of derivatives with electron-donating (e.g., methoxy) vs. withdrawing (e.g., sulfonyl) groups. For example, 4-methoxybenzyl groups may reduce activity compared to halogenated analogs .
- Standardize assays : Use consistent bacterial strains (e.g., ATCC standards) and MIC thresholds. reports superior activity in compounds with nitro groups, but highlights sulfonyl derivatives .
What computational methods support structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Molecular docking : Simulate binding to targets like 5-HT₄ receptors or ERK proteins. For example, docking studies in identified key interactions between thiadiazole triazole derivatives and active sites .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Piperidine sulfonyl groups may enhance blood-brain barrier penetration .
What strategies validate the compound’s stability under physiological conditions?
Q. Advanced
- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonyl groups may hydrolyze in acidic conditions, requiring prodrug strategies .
- Metabolic profiling : Use liver microsomes to identify CYP450-mediated oxidation sites. Piperidine rings are prone to N-dealkylation, which can be mitigated with fluorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
